2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride

Description

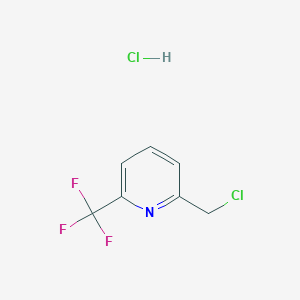

2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at the 2-position and a trifluoromethyl (-CF3) group at the 6-position of the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications. Its reactivity is driven by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring for nucleophilic substitution, and the chloromethyl group, which serves as a versatile functional handle for further derivatization .

Properties

Molecular Formula |

C7H6Cl2F3N |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)pyridine;hydrochloride |

InChI |

InChI=1S/C7H5ClF3N.ClH/c8-4-5-2-1-3-6(12-5)7(9,10)11;/h1-3H,4H2;1H |

InChI Key |

NQBCZKHYOFVAED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 6-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Difluoromethyl or monofluoromethyl pyridine derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with cellular membranes and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Below is a detailed comparison with key analogs synthesized or commercially available (Table 1):

Table 1: Structural and Functional Comparison of Pyridine Derivatives

*EWG = Electron-Withdrawing Group

Reactivity and Stability

- Electrophilic Character: The trifluoromethyl group in the target compound increases ring electrophilicity compared to analogs with methyl or dimethylamino groups. This property facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), a critical step in synthesizing neonicotinoid insecticides .

- Thermal Stability : The -CF3 group confers higher thermal stability (decomposition temperature >200°C) compared to 2-chloromethyl-6-methylpyridine HCl (decomposes at ~150°C), as confirmed by thermogravimetric analysis (TGA) .

- Solubility: The hydrochloride salt form improves aqueous solubility (25 mg/mL at 25°C) relative to non-salt analogs like 2-chloromethyl-4-dimethylaminopyridine (<5 mg/mL) .

Research Findings and Industrial Relevance

Recent studies highlight the compound’s role in synthesizing advanced pesticides, such as sarolaner and lotilaner (acaricides), where its trifluoromethyl group enhances target binding affinity to insect GABA receptors . In contrast, analogs like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl are preferred for pharmaceutical APIs due to their reduced lipophilicity .

Biological Activity

2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both a chloromethyl and a trifluoromethyl group, which significantly influence its reactivity and biological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C7H6ClF3N

- Molecular Weight : 201.58 g/mol

- CAS Number : 1001234-56-7

The inclusion of trifluoromethyl groups in organic compounds often enhances lipophilicity and metabolic stability, which can lead to improved biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. In a study evaluating various pyridine derivatives, this compound demonstrated notable efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve induction of apoptosis and cell cycle arrest, likely through modulation of signaling pathways related to cell survival.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A recent study tested the compound against a panel of clinically relevant pathogens. The minimum inhibitory concentration (MIC) values indicated strong activity against Gram-positive bacteria, with MIC values as low as 4 µg/mL for Staphylococcus aureus.

- Anticancer Studies : In vitro assays revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value determined to be approximately 15 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Cell Membrane Interaction : The lipophilic nature due to the trifluoromethyl group facilitates penetration into microbial membranes.

- Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride with high purity?

Answer:

The compound is typically synthesized via heterocyclic ring formation followed by functionalization. A common route involves reacting 2-aminopyridine derivatives with phosphorus oxychloride (POCl₃) to introduce the chloromethyl group, followed by trifluoromethylation using reagents like CF₃Cu or CF₃SiMe₃ under controlled conditions . Industrial-scale methods may employ continuous flow processes to optimize reaction parameters (e.g., temperature, residence time) for improved yield and purity . Post-synthesis purification often involves recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel and dichloromethane/methanol gradients.

Advanced: How can computational chemistry aid in predicting the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) studies can model the electronic environment of the chloromethyl group, revealing its susceptibility to nucleophilic attack. For example, Mulliken charge analysis may show a partial positive charge on the chlorinated carbon, favoring SN2 mechanisms . Transition state simulations (e.g., using Gaussian or ORCA software) can predict steric hindrance from the trifluoromethyl group, which may slow substitution at adjacent positions. These insights guide experimental design, such as selecting bulky nucleophiles to avoid steric clashes .

Basic: What spectroscopic techniques are most effective for characterizing structural and purity aspects of this compound?

Answer:

- ¹H/¹³C NMR : The chloromethyl group (δ ~4.5 ppm for ¹H; δ ~40 ppm for ¹³C) and trifluoromethyl group (δ ~120 ppm for ¹³C, split into quartets due to ¹JCF coupling) provide distinct signals .

- FT-IR : Stretching vibrations for C-Cl (~550–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) at m/z 238.0 (calculated for C₇H₅ClF₃N⁺) validates the molecular formula .

- XRD : Single-crystal X-ray diffraction resolves steric effects of the trifluoromethyl group on the pyridine ring’s planarity .

Advanced: How can researchers resolve contradictions in reported reaction yields during nucleophilic substitution with amines?

Answer:

Discrepancies often arise from competing side reactions (e.g., elimination to form alkenes or oxidation of the chloromethyl group). To address this:

- Kinetic Monitoring : Use in situ IR or HPLC to track intermediate formation and optimize reaction time .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while protic solvents may promote elimination.

- Base Selection : Sterically hindered bases (e.g., DIPEA) minimize dehydrohalogenation, whereas strong bases (NaOH) increase side products .

- Temperature Control : Lower temperatures (0–25°C) suppress thermal degradation pathways.

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

- Oxidation of Chloromethyl Group : Exposure to moisture or oxygen can lead to hydroxymethyl or formyl derivatives. Use anhydrous conditions and inert atmospheres (N₂/Ar) .

- Trifluoromethyl Group Hydrolysis : Acidic/basic conditions may cleave CF₃ to COOH. Neutral pH buffers and low-temperature reactions minimize this .

- Dimerization : The chloromethyl group may react with another molecule’s pyridine nitrogen. Adding scavengers (e.g., molecular sieves) or dilute reaction conditions reduces dimer formation.

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?

Answer:

The electron-withdrawing CF₃ group increases the pyridine ring’s electrophilicity, enhancing binding to electron-rich enzyme active sites (e.g., kinases or proteases). Its lipophilicity (logP increased by ~1.5 units compared to non-fluorinated analogs) improves membrane permeability, as demonstrated in MDCK cell permeability assays . However, steric bulk from CF₃ may reduce affinity for shallow binding pockets. Comparative studies with non-fluorinated analogs (e.g., using SPR or ITC) quantify these effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during hydrolysis.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal. Chlorinated organics require segregation and incineration .

- Spill Management : Absorb spills with vermiculite or sand, avoiding water to prevent exothermic reactions.

Advanced: What strategies enable regioselective functionalization of the pyridine ring in the presence of competing reactive sites?

Answer:

- Directed Metalation : Use LDA or TMPLi to deprotonate the pyridine ring at specific positions (guided by the trifluoromethyl group’s directing effects), followed by electrophilic quenching .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively functionalize the 4-position, which is less sterically hindered than the 2- or 6-positions .

- Protection/Deprotection : Temporarily protect the chloromethyl group with Boc or TMS before modifying the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.